
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that features a pyrrole ring substituted with difluoromethyl, methyl, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the difluoromethylation of a pyrrole precursor. One common method involves the reaction of a pyrrole derivative with difluoromethylating agents under specific conditions. For example, the reaction of a pyrrole derivative with difluoromethyl sulfone in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to meet industrial standards. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient difluoromethylation .
化学反応の分析
Types of Reactions
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
科学的研究の応用
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert various effects, depending on the specific application .
類似化合物との比較
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-thiophene-2-carboxylic acid
Uniqueness
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring. The presence of both difluoromethyl and carboxylic acid groups imparts distinct chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity .
特性
分子式 |
C7H7F2NO2 |
|---|---|
分子量 |
175.13 g/mol |
IUPAC名 |
1-(difluoromethyl)-3-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H7F2NO2/c1-4-2-3-10(7(8)9)5(4)6(11)12/h2-3,7H,1H3,(H,11,12) |
InChIキー |
BFZWRAUOTXCOBT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=C1)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


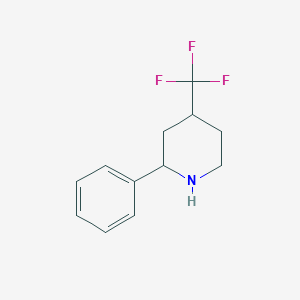

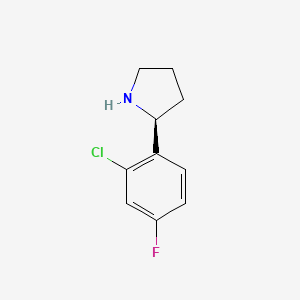
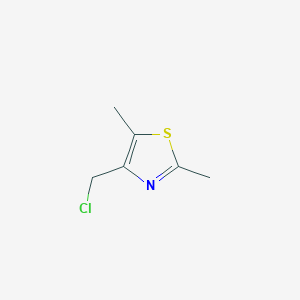
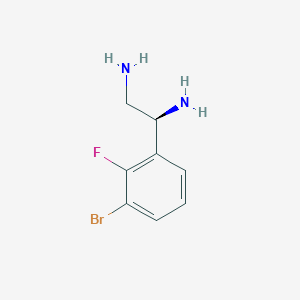
![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13036709.png)
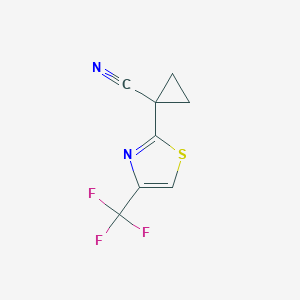

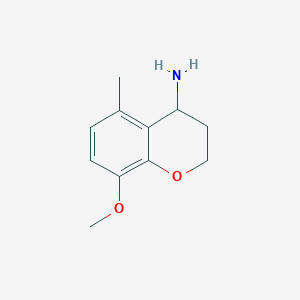
![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)


